molecular formula C6H5ClN2 B14122246 1-Chlorocyclobutane-1,2-dicarbonitrile CAS No. 3716-98-1

1-Chlorocyclobutane-1,2-dicarbonitrile

Cat. No.: B14122246
CAS No.: 3716-98-1
M. Wt: 140.57 g/mol
InChI Key: OLUUTZQTTGXFNG-UHFFFAOYSA-N
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Description

1-Chlorocyclobutane-1,2-dicarbonitrile is an organic compound with the molecular formula C6H5ClN2 It is a derivative of cyclobutane, where a chlorine atom and two nitrile groups are attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chlorocyclobutane-1,2-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclobutane-1,2-dicarbonitrile with chlorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the efficient substitution of a hydrogen atom with a chlorine atom.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-Chlorocyclobutane-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the nitrile groups can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. These reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted cyclobutane derivatives.

    Oxidation Reactions: Products include cyclobutane dicarboxylic acids or their derivatives.

    Reduction Reactions: Products include cyclobutane diamines or their derivatives.

Scientific Research Applications

1-Chlorocyclobutane-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-chlorocyclobutane-1,2-dicarbonitrile exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile, leading to the formation of a new bond. In biological systems, the compound may interact with enzymes or other proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichlorocyclobutane: Similar in structure but with two chlorine atoms instead of one.

    Cyclobutane-1,2-dicarbonitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    1-Chlorocyclobutane-1-carbonitrile: Contains only one nitrile group, leading to different chemical properties.

Uniqueness

1-Chlorocyclobutane-1,2-dicarbonitrile is unique due to the presence of both a chlorine atom and two nitrile groups on the cyclobutane ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

3716-98-1

Molecular Formula

C6H5ClN2

Molecular Weight

140.57 g/mol

IUPAC Name

1-chlorocyclobutane-1,2-dicarbonitrile

InChI

InChI=1S/C6H5ClN2/c7-6(4-9)2-1-5(6)3-8/h5H,1-2H2

InChI Key

OLUUTZQTTGXFNG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C#N)(C#N)Cl

Origin of Product

United States

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